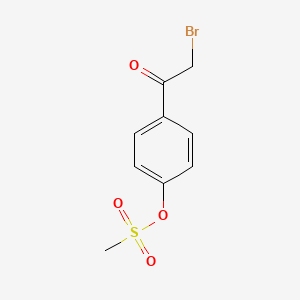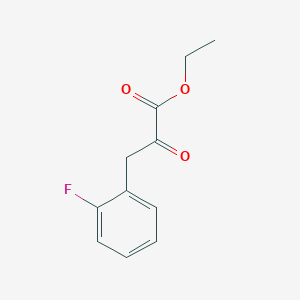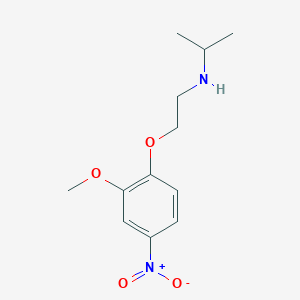![molecular formula C15H21N3O3 B8382259 (S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B8382259.png)
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate
概要
説明
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core with a carbamic acid tert-butyl ester group. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Carbamic Acid Tert-Butyl Ester Group: The next step involves the introduction of the carbamic acid tert-butyl ester group. This can be done by reacting the benzodiazepine core with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Pathways Involved: By binding to GABA receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for its anxiolytic and antidepressant effects.
Uniqueness
(S)-tert-Butyl (1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate is unique due to its specific structural features and the presence of the carbamic acid tert-butyl ester group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
特性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC名 |
tert-butyl N-(5-methyl-4-oxo-2,3-dihydro-1H-1,5-benzodiazepin-3-yl)carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-9-16-10-7-5-6-8-12(10)18(4)13(11)19/h5-8,11,16H,9H2,1-4H3,(H,17,20) |
InChIキー |
BFGNRTZQQDPCPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2N(C1=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
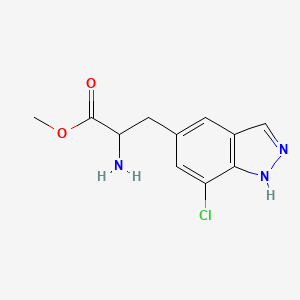
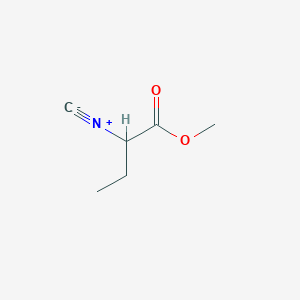
![2-[2-[[2-(Diethylamino)ethyl]methylamino]ethyl]piperidine](/img/structure/B8382191.png)
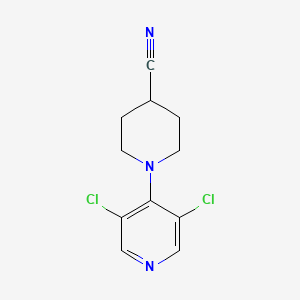
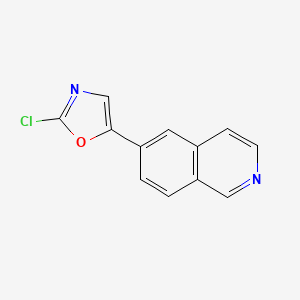
![4-(4-Ethyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8382209.png)
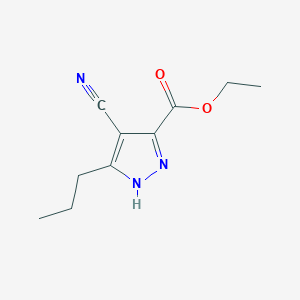
![N-[2-(Aminocarbonyl)phenyl]-2-(3-pyridinyl)-4-thiazolecarboxamide](/img/structure/B8382240.png)
![2-Ethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B8382247.png)

![5-Pyridin-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8382262.png)
